(5-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester
Description
(5-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester is a heterocyclic compound featuring a six-membered piperidinone ring (5-oxo-piperidine) with a tert-butyl carbamate group at the 3-position. Its molecular formula is C₁₀H₁₇NO₄, with a molar mass of 215.25 g/mol . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules.
Properties
IUPAC Name |
tert-butyl N-(5-oxopiperidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7,11H,4-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMABVBRKPQYPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidinone derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(5-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ring System Variations
(a) Piperidinone vs. Pyrrolidinone Derivatives
- (2R)-(−)-5-Propyl-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester (C₁₂H₂₁NO₃, 227.30 g/mol) features a five-membered pyrrolidinone ring with a propyl substituent at C3.
- Biological Implications: Pyrrolidinone derivatives are often explored for their conformational rigidity, which can improve binding affinity in drug candidates.
(b) Piperidinone vs. Tetrahydropyran Derivatives
- (5-Oxo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (C₁₀H₁₇NO₄, 215.25 g/mol) replaces the piperidinone nitrogen with an oxygen atom, forming a tetrahydropyran ring.
Substituent Effects
(a) Alkyl and Aromatic Substituents
- (2R)-(−)-2-Heptyl-5-oxopyrrolidine-1-carboxylic acid tert-butyl ester (C₁₇H₂₉NO₃, 299.42 g/mol) incorporates a heptyl chain, significantly increasing lipophilicity compared to the unsubstituted piperidinone derivative. Such modifications influence membrane permeability and metabolic stability .
- Benzyl-Substituted Analogs : Compounds like (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester () introduce aromaticity, enhancing rigidity and π-π stacking interactions in biological systems.
(b) Amino-Functionalized Derivatives
- This structural feature is critical for targeting amine-binding receptors or enzymes .
Boc Protection Strategies
- The tert-butyl carbamate group is commonly introduced using Boc₂O (di-tert-butyl dicarbonate) in the presence of catalysts like DMAP (). This method is scalable and efficient for nitrogen protection.
- Example : Synthesis of (2R)-(−)-5-Propyl-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester involves Boc₂O addition under controlled conditions, followed by chromatographic purification .
Physicochemical and Toxicological Profiles
Solubility and Stability
- The tert-butyl carbamate group improves solubility in organic solvents and stability under acidic conditions compared to ethyl carbamates.
- Comparative Data: Compound LogP (Predicted) Water Solubility (mg/mL) (5-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester 1.2 0.5 (5-Oxo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester 1.0 0.6 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 0.8 1.2
Toxicity Considerations
- Ethyl carbamate (urethane) is carcinogenic (EU Category 2), but tert-butyl carbamates lack mutagenic metabolites due to the inability to form reactive epoxides . This makes the tert-butyl group a safer choice in drug design.
Enzyme Inhibition
Lack of Estrogenic Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
